N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, an indole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, amidation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl or nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the benzodioxole or indole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole or indole derivatives, such as:
- 1,3-benzodioxol-5-ylmethyl derivatives
- Indole-3-acetamide derivatives
- Piperidine-containing compounds
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and rings, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-8-10-28(11-9-18)26(31)15-29-14-24(20-4-2-3-5-21(20)29)34-16-25(30)27-13-19-6-7-22-23(12-19)33-17-32-22/h2-7,12,14,18H,8-11,13,15-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKETBJUBRHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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